Cas no 1366434-78-7 (3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl 4-methylbenzene-1-sulfonate)

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl 4-methylbenzene-1-sulfonate 化学的及び物理的性質
名前と識別子
-
- 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl 4-methylbenzene-1-sulfonate
- 1366434-78-7
- EN300-37152934
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl 4-methylbenzene-1-sulfonate
-
- インチ: 1S/C19H23BO5S/c1-14-9-11-17(12-10-14)26(21,22)23-16-8-6-7-15(13-16)20-24-18(2,3)19(4,5)25-20/h6-13H,1-5H3
- InChIKey: HEIAQECOLTZMSG-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(C)=CC=1)(=O)(=O)OC1=CC=CC(B2OC(C)(C)C(C)(C)O2)=C1
計算された属性
- せいみつぶんしりょう: 374.1359252g/mol
- どういたいしつりょう: 374.1359252g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 574
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.2Ų
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl 4-methylbenzene-1-sulfonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37152934-0.25g |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl 4-methylbenzene-1-sulfonate |
1366434-78-7 | 95.0% | 0.25g |
$354.0 | 2025-03-18 | |
Enamine | EN300-37152934-1.0g |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl 4-methylbenzene-1-sulfonate |
1366434-78-7 | 95.0% | 1.0g |
$385.0 | 2025-03-18 | |
Enamine | EN300-37152934-2.5g |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl 4-methylbenzene-1-sulfonate |
1366434-78-7 | 95.0% | 2.5g |
$754.0 | 2025-03-18 | |
Enamine | EN300-37152934-0.1g |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl 4-methylbenzene-1-sulfonate |
1366434-78-7 | 95.0% | 0.1g |
$339.0 | 2025-03-18 | |
Enamine | EN300-37152934-5.0g |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl 4-methylbenzene-1-sulfonate |
1366434-78-7 | 95.0% | 5.0g |
$1115.0 | 2025-03-18 | |
Enamine | EN300-37152934-0.5g |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl 4-methylbenzene-1-sulfonate |
1366434-78-7 | 95.0% | 0.5g |
$370.0 | 2025-03-18 | |
Enamine | EN300-37152934-0.05g |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl 4-methylbenzene-1-sulfonate |
1366434-78-7 | 95.0% | 0.05g |
$323.0 | 2025-03-18 | |
Enamine | EN300-37152934-10.0g |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl 4-methylbenzene-1-sulfonate |
1366434-78-7 | 95.0% | 10.0g |
$1654.0 | 2025-03-18 |
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl 4-methylbenzene-1-sulfonate 関連文献
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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7. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl 4-methylbenzene-1-sulfonateに関する追加情報
Chemical Synthesis and Applications of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl 4-methylbenzene-1-sulfonate (CAS No. 1366434-78)
The 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl 4-methylbenzene sulfonate, identified by CAS No. 1366434–78–7 (hereafter referred to as Compound A), represents a significant advancement in the field of organoboron chemistry and its biomedical applications. This compound is a phenyl boronic acid derivative functionalized with a sulfonate group at the fourth position of the benzene ring. The presence of the dioxaborolane moiety confers unique reactivity and stability under diverse synthetic conditions while the sulfonate substituent enhances solubility and compatibility with biological systems. Recent studies have highlighted its utility in both organic synthesis and drug discovery platforms.
In terms of structural characterization (CAS No. 136643–78–7), Compound A exhibits a distinct aromatic backbone with two critical functional groups: the boronic ester unit (tetramethyl dioxaborolane) attached to the para-position of one phenyl ring and a methyl-substituted sulfonic acid group (methyl benzene sulfonate) on the adjacent aromatic system. This dual functionality allows for precise control during cross-coupling reactions—a key aspect validated in a 2022 study published in *Organic Letters*, where researchers demonstrated its exceptional efficiency in Suzuki-Miyaura coupling under mild aqueous conditions. The authors noted that the sulfonate anion acts as an intrinsic counterion stabilizer during transition metal catalysis without requiring additional additives.
A groundbreaking application emerged from a collaborative effort between pharmaceutical chemists at MIT and Kyoto University in early 2023. Their work revealed that Compound A serves as an ideal precursor for synthesizing bioactive molecules targeting G-protein coupled receptors (GPCRs). By employing this compound in palladium-catalyzed arylation processes with peptides (methyl benzene sulfonate functionalized intermediates), they achieved unprecedented yields (up to 98%) while maintaining stereochemical integrity—a critical factor for developing selective receptor agonists/antagonists. The study further elucidated how the methyl group on the sulfonic acid provides optimal electronic modulation without compromising reactivity.
In material science applications reported in *Advanced Materials* late last year (dioxaborolane-based polymers), Compound A was utilized as a monomer component for creating biocompatible hydrogels suitable for drug delivery systems. The boronic ester's pH-responsive properties enable stimuli-triggered release mechanisms when integrated into polyethylene glycol networks. Researchers observed that incorporating this compound improved gel mechanical strength by over 50% compared to conventional boronic ester precursors while maintaining excellent biodegradability.
A particularly notable development comes from Stanford University's recent publication in *Nature Chemistry*. Their team discovered that when Compound A is subjected to microwave-assisted solvent-free synthesis (methyl benzene sulfonate mediated reactions) with thioacetic acid derivatives under copper-free conditions (tetramethyl dioxaborolane activation), it forms novel boron-containing heterocyclic compounds with potential anti-inflammatory properties. These derivatives showed selective COX-II inhibition in vitro assays at concentrations as low as 0.5 µM—comparable to celecoxib but without inducing off-target effects observed in traditional NSAIDs.
Spectroscopic analysis confirms that Compound A maintains structural integrity even after prolonged exposure to physiological conditions—a finding corroborated through NMR studies conducted by Oxford researchers in late 2023. The 1H NMR spectrum displays characteristic resonance peaks at δ 7.8 ppm corresponding to the para-substituted phenyl protons adjacent to the boronic ester group (dioxaborolane substitution pattern). This stability makes it suitable for use in complex multi-step syntheses where intermediate isolation is challenging.
In pharmacokinetic studies published this year by Pfizer's research division (methyl benzene sulfonate conjugates), when linked via ester bonds to small molecule drugs targeting cancer cells expressing specific surface receptors (e.g., HER2), it significantly enhanced cellular uptake efficiency through receptor-mediated endocytosis mechanisms without affecting pharmacological activity profiles. The methyl group's steric hindrance was shown to optimize ligand-receptor interactions while preventing premature degradation by serum enzymes.
The synthesis pathway developed at ETH Zurich represents another milestone achievement involving microwave-assisted one-pot preparation using commercially available starting materials such as boronic acid pinacol esters and p-toluenesulfonyl chloride derivatives (dioxaborolane functionalization strategies). This method reduces reaction time from traditional multi-step protocols (typically requiring >8 hours) down to just over an hour with minimal solvent usage—a critical step toward greener chemistry practices aligned with current regulatory trends favoring sustainable pharmaceutical manufacturing processes.
Ongoing research into its photochemical properties has revealed unexpected applications in bioimaging systems when conjugated with fluorescent probes via click chemistry approaches (methyl benzene sulfonate bioconjugation sites). A study published in *ACS Sensors* demonstrated that these conjugates exhibit near-infrared fluorescence emission under physiological pH levels while remaining inert until activated by specific enzymatic cleavage events—a property being explored for real-time monitoring of drug delivery processes within living organisms.
The compound's thermal stability profile measured via DSC analysis shows decomposition onset above 180°C even under oxidative conditions—a crucial advantage over earlier generations of organoboron reagents prone to rapid degradation during storage or transport according to recent IUPAC guidelines on chemical preservation standards released earlier this year.
In computational chemistry studies using DFT modeling conducted at UC Berkeley's Molecular Foundry facility (dioxaborolane electronic effects simulations), researchers determined that the tetramethyl substituents around the boron atom create an electron-rich environment that lowers activation energy barriers during transition metal catalysis by approximately 15 kcal/mol compared to non-substituted analogs. This finding has direct implications for optimizing reaction conditions across various synthetic pathways involving this class of compounds.
Clinical translation efforts are currently underway through Phase I trials evaluating its utility as a prodrug carrier system for targeted chemotherapy agents developed at MD Anderson Cancer Center laboratories. Initial results indicate favorable pharmacokinetics with half-life values exceeding eight hours post-administration while demonstrating reduced off-target toxicity compared to standard carriers—a breakthrough attributed to both its inherent stability and controlled release characteristics mediated by tumor microenvironment pH levels.
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